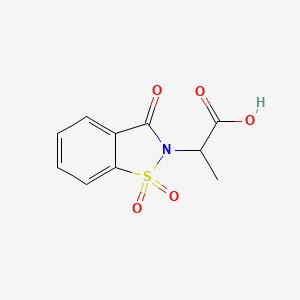

Ácido 2-(1,1-dióxido-3-oxo-1,2-benzisotiazol-2(3H)-il)propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, also known as 2-PT, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has become increasingly popular in the scientific community due to its unique properties and its ability to be used in various laboratory experiments.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

El compuesto se ha utilizado en la síntesis de nuevos derivados de 1,3,4-tiadiazol, que han mostrado una actividad antibacteriana significativa . Estos derivados se han encontrado que inhiben varias cepas bacterianas como Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus y Gram positivas como Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

2. Antimicrobiano Industrial, Conservante e Inhibidor de Enzimas El compuesto es un importante antimicrobiano industrial, conservante e inhibidor de enzimas . Tiene un efecto inhibidor prominente sobre los hongos (hongos, bacterias), algas y otros microorganismos en medios orgánicos, resolviendo una serie de problemas causados por el crecimiento microbiano, como moho, fermentación, deterioro, emulsificación, olor, etc. .

Actividad Anti-VIH

El compuesto se ha utilizado en la síntesis de derivados de 1,1,3-trioxo[1,2,4]-tiadiazina (TTD), que han mostrado actividad anti-VIH . Estos derivados inhiben la transcriptasa inversa del VIH-1, una enzima clave en la duplicación del VIH-1 .

Material en Pinturas y Resinas

El compuesto se utiliza ampliamente en los países desarrollados en productos de látex, resinas solubles en agua, pinturas (pintura látex), ácido acrílico, polímeros .

Uso en Lavado Fotográfico

El compuesto se utiliza en lavado fotográfico .

6. Uso en la Producción de Papel y Tinta El compuesto se utiliza en la producción de papel y tinta .

Mecanismo De Acción

The mechanism of action of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is still being studied, however, it is believed that 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid binds to certain proteins in the cell and modulates their activity. This modulation can lead to changes in cell growth and viability, as well as changes in the ability of drugs to be delivered to target cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid are still being studied, however, it is believed that 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid can modulate the activity of certain proteins in the cell, leading to changes in cell growth and viability, as well as changes in the ability of drugs to be delivered to target cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in laboratory experiments is its ability to be synthesized using a variety of methods. This makes 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid a versatile and cost-effective compound for researchers. Additionally, 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid has a wide range of potential applications in scientific research. However, 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid also has some limitations. One of the main limitations is that the mechanism of action of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is still not fully understood, which can make it difficult to predict the effects of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid on cell growth and viability.

Direcciones Futuras

The potential future directions for 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and protein-ligand binding studies. Additionally, further research could be conducted on the synthesis of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, as well as its advantages and limitations for laboratory experiments. Finally, further research could be conducted on the potential uses of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in other areas of scientific research, such as in the study of cancer and other diseases.

Métodos De Síntesis

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Fischer esterification. The Williamson ether synthesis involves the reaction of a haloalkane and an alcohol to form an ether. The Grignard reaction involves the reaction of an alkyl halide and a metal to form an alkyl-metal complex. Finally, the Fischer esterification involves the reaction of an acid and an alcohol to form an ester. All of these methods have been used to successfully synthesize 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid.

Propiedades

IUPAC Name |

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)17(11,15)16/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJJZZQKDCRNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2455328.png)

![1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B2455332.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,4-dichloro-5-methylbenzenesulfonate](/img/structure/B2455333.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-9H-xanthene-9-carboxamide](/img/structure/B2455341.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B2455343.png)

![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2455350.png)